molecular formula C28H52NO8P B055625 [2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 115167-06-1

[2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B055625
CAS No.: 115167-06-1
M. Wt: 561.7 g/mol
InChI Key: RYGOFMBSJNVTQS-XVTLYKPTSA-N
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Description

Introduction to Phosphatidylcholine Derivatives

Phosphatidylcholines (PC) constitute a major class of phospholipids characterized by a choline headgroup and serve as fundamental components of biological membranes. They are typically the most abundant glycerophospholipids in animals and plants, often comprising nearly 50% of total complex lipids and forming a substantial proportion (80-90%) of the outer leaflet of the plasma membrane in nucleated cells. Standard phosphatidylcholines feature long-chain fatty acids attached to a glycerol backbone, with a phosphocholine headgroup completing the structure.

The compound [2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate represents a specialized modification of the conventional phosphatidylcholine structure, characterized by specific substitutions that differentiate it from standard membrane phospholipids. The distinctive features include an acetyloxy group at position 2 and a linoleoyl (octadeca-9,12-dienoyl) group at position 3, alongside the characteristic trimethylazaniumyl (choline) headgroup. This structural arrangement shares similarities with platelet-activating factor (PAF), a potent signaling phospholipid with diverse physiological functions, while maintaining features of conventional phosphatidylcholines.

Historical Context of Modified Phospholipid Research

The investigation of phospholipids and their derivatives has a rich historical trajectory dating back to the mid-19th century. The first phospholipid identified as such in biological tissues was lecithin, or phosphatidylcholine, discovered in chicken egg yolk in 1847 by the French chemist Theodore Nicolas Gobley. The term "lecithin" was derived from the Greek word "lekithos," meaning "egg yolk," reflecting its initial source of isolation. Gobley eventually provided a complete chemical structural description of lecithin by 1874, establishing the foundation for phospholipid research.

The early 20th century witnessed significant advances in phospholipid research, particularly in Germany, where more than 100 preparations containing lecithin or phospholipids were commercially introduced between 1900 and 1913. The commercial production of soybean lecithin began in the 1920s, with Hansa Muehle in Hamburg, Germany producing 50 metric tons of soybean lecithin per year by 1924. Throughout this period, Germans maintained leadership in lecithin research and patents, with the first major commercial applications in Europe being for margarine and chocolate production.

Research on modified phospholipids gained momentum in the mid-20th century. The presence of phospholipids in the nucleus has been reported since the 1960s, although assigning specific roles to these molecules in the nuclear environment initially proved challenging. A significant finding in the 1960s revealed that the phospholipid content of active chromatin was five times higher compared to repressed chromatin, suggesting a role in gene regulation. By the 1980s, research had established that membrane-free nuclei were capable of synthesizing phosphatidyl 4,5-bisphosphate (PtdIns(4,5)P2) independently of cytoplasmic processes, highlighting the diverse localization and functions of phospholipids.

The discovery and characterization of platelet-activating factor (PAF) marked a crucial development in understanding modified phospholipids with acetyl groups at specific positions. PAF, structurally identified as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, was recognized as a potent phospholipid activator with diverse physiological actions, particularly as a mediator of inflammation. The identification of PAF's strict structural requirements for biological activity highlighted the importance of position-specific modifications in phospholipids.

In recent decades, enzyme-catalyzed reactions have emerged as viable alternatives to organic-chemical synthesis for phospholipid modification. The use of enzymes has advanced rapidly in both academic research and industry, driven by factors such as milder reaction conditions, reduced environmental impact, improved specificity, and higher reaction efficiency. Specific enzymes, including phospholipases A1 and A2, have been employed for acyl modifications, enabling the development of semi-synthetic natural phospholipids with tailored properties.

Structural Classification of Acetyloxy-Modified Phosphatidylcholines

Phosphatidylcholines represent a diverse family of phospholipids characterized by a common structural framework consisting of a glycerol backbone, two fatty acid chains, and a phosphocholine head group. The structural classification of phosphatidylcholines and their derivatives is primarily determined by the nature and position of the substituents attached to the glycerol backbone.

Standard phosphatidylcholines can be classified into three main categories based on the linkage at the sn-1 position:

  • Diacyl phosphatidylcholines (PC aa): Both positions (sn-1 and sn-2) contain fatty acyl residues bound to the glycerol backbone by ester bonds.
  • Alkylacyl phosphatidylcholines (PC ae): One position (either sn-1 or sn-2) contains a fatty alcohol residue bound by an ether bond.
  • Alkenylacyl phosphatidylcholines: Feature a vinyl ether bond at the sn-1 position.

The compound this compound represents a specialized modification of this framework. Its distinctive features include:

  • An acetyloxy group at position 2 (corresponding to the sn-2 position in conventional nomenclature)
  • A linoleoyl (octadeca-9,12-dienoyl) group at position 3 (typically the sn-1 position)
  • The characteristic trimethylazaniumyl (choline) head group attached to the phosphate moiety

This structural arrangement shares similarities with platelet-activating factor (PAF), which features an acetyl group at the sn-2 position. However, PAF typically has an alkyl ether linkage at the sn-1 position, whereas our compound appears to have ester linkages at both positions. The molecular structure places this compound in a unique category that bridges conventional phosphatidylcholines and PAF-like molecules.

Table 1: Comparison of this compound with Related Phospholipids
Property This compound Platelet-Activating Factor (PAF) Standard Phosphatidylcholine
Structure at sn-1 Linoleoyl (C18:2) group Hexadecyl (C16) ether Typically saturated fatty acid (C16:0, C18:0)
Structure at sn-2 Acetyloxy group Acetyl group Typically unsaturated fatty acid (C18:1, C18:2, C20:4)
Head group Phosphocholine Phosphocholine Phosphocholine
Bonding type Ester bonds Ether bond at sn-1, ester at sn-2 Ester bonds
Biological activity Under investigation Potent inflammatory mediator Membrane structural component, precursor for signaling molecules
Relative polarity High due to acetyloxy group High due to acetyl group Lower than PAF due to longer fatty acids
Enzymatic susceptibility Potential substrate for phospholipases Metabolized by PAF acetylhydrolase Substrate for various phospholipases

The presence of an acetyl group at position 2 is particularly significant, as research on PAF has demonstrated that modifications to this position dramatically affect biological activity. Studies have shown that extending the acetyl group at the sn-2 position by just two carbons can decrease PAF's activity by 10-100 fold, with further elongation resulting in complete loss of biological activity. This suggests that the acetyloxy group in our compound may be a critical determinant of its biological properties.

The linoleoyl group at position 3 adds another layer of specificity. Linoleic acid (18:2n-6) is an essential polyunsaturated fatty acid with two double bonds at positions 9 and 12, both in the cis (Z) configuration. The incorporation of this specific fatty acid influences the compound's physical properties, including membrane fluidity and interaction potential with cellular components.

Biochemical Significance of Position-Specific Modifications

The biochemical significance of position-specific modifications in phospholipids extends beyond mere structural diversity to profoundly influence biological function. For phosphatidylcholines and their derivatives, the precise arrangement of functional groups determines membrane properties, signaling capabilities, and interactions with proteins and other biomolecules.

The acetyloxy modification at position 2 of this compound is particularly significant from a biochemical perspective. This modification creates structural similarity to platelet-activating factor (PAF), where the presence of an acetyl group at the sn-2 position is crucial for its potent biological activity. The short length of the acetyl group increases the solubility of PAF, allowing it to function as a soluble signal messenger. Similarly, the acetyloxy group in our compound may confer enhanced solubility and potentially enable signaling functions.

Research on PAF has demonstrated the critical importance of the sn-2 position, with studies showing that small changes to this position can dramatically alter biological activity. If the sn-2 acetyl group is elongated by just two carbons, PAF's activity decreases by 10-100 fold, and further elongation renders it completely inactive. This suggests that the acetyloxy group at position 2 in our compound may be a key determinant of its biochemical properties and potential signaling functions.

The linoleoyl (octadeca-9,12-dienoyl) group at position 3 adds another dimension to the compound's biochemical profile. In conventional phosphatidylcholines, polyunsaturated fatty acids like linoleic acid are typically concentrated in the sn-2 position, while saturated fatty acids predominate in the sn-1 position. As shown in Table 2, fatty acid distribution in typical phosphatidylcholines follows a specific pattern across different tissues:

Table 2: Positional Distribution of Fatty Acids in Phosphatidylcholine of Selected Tissues
Position Fatty Acid Distribution (%)
16:0 18:0 18:1 18:2 20:4 22:6
Rat Liver
sn-1 23 65 7 1 trace -
sn-2 6 4 13 23 39 7
Human Plasma
sn-1 59 24 7 4 trace -
sn-2 3 1 26 32 18 5
Chicken Egg
sn-1 61 27 9 1 - -
sn-2 2 trace 52 33 7 4

Data adapted from positional distribution of fatty acids in phosphatidylcholine from various tissues

The presence of a linoleoyl group at position 3 in our compound represents an unusual arrangement that may influence its physical properties and interactions with cellular components. This positioning reversal could affect membrane packing, fluidity, and interactions with membrane proteins.

Position-specific modifications also influence the susceptibility of phospholipids to enzymatic processing. Phospholipases exhibit specificity for certain positions in the phospholipid structure. For example, phospholipase A2 (PLA2) specifically cleaves the fatty acid at the sn-2 position, while phospholipase C (PLC) hydrolyzes the bond between the glycerol oxygen and the phosphate group. The presence of an acetyloxy group at position 2 may alter the compound's interactions with these enzymes, potentially affecting its metabolism and signaling functions.

In the context of oxidatively modified phospholipids, position-specific modifications can have profound effects on biological activity. Studies have identified diverse structural varieties of oxidatively truncated alkylacylphosphatidylcholines (OxPAFs) generated through the oxidative truncation of 1-alkyl-2-polyunsaturated fatty acyl phosphatidylcholines. These OxPAFs have been found to have important biological activities, including as ligands for scavenger receptors and through covalent adduction with proteins.

The biochemical significance of the position-specific modifications in this compound thus encompasses multiple dimensions, from membrane properties and enzymatic processing to potential signaling functions and receptor interactions. The precise arrangement of the acetyloxy and linoleoyl groups may confer unique biochemical properties that distinguish this compound from both conventional phosphatidylcholines and PAF.

Current Research Landscape for Modified Phosphatidylcholines

The research landscape for modified phosphatidylcholines, including acetyloxy-modified variants like this compound, has expanded significantly in recent years, driven by advances in analytical techniques, synthesis methods, and understanding of lipid biochemistry.

Recent research has increasingly focused on the role of modified phospholipids in signaling processes. Phosphatidylcholine has been recognized not merely as a structural component of membranes but as a precursor for various signaling molecules, including diacylglycerols, lysophosphatidylcholine, and platelet-activating factor. Studies have investigated the generation of diacylglycerols from phosphatidylcholine by phospholipase C and the potential signaling functions of these metabolites in the cell nucleus. The identification of a nuclear-specific species of Phospholipase PLCβ that is activated within 2 minutes of treatment with insulin-like growth factor-1 in 3T3 mouse fibroblasts demonstrates the significance of nuclear phospholipid signaling.

The investigation of oxidatively modified phospholipids represents another significant research direction. Studies have identified diverse structural varieties of oxidatively truncated alkylacylphosphatidylcholines (OxPAFs) generated through the oxidative truncation of 1-alkyl-2-polyunsaturated fatty acyl phosphatidylcholines. These OxPAFs, which include compounds with γ-hydroxyalkenal functionality, have been found to have important biological activities, including as ligands for the scavenger receptor CD36 and through covalent adduction with proteins that can interfere with protein function.

Enzyme-catalyzed modification of phospholipids has emerged as a promising approach for generating novel phospholipid derivatives. The use of specific enzymes, such as phospholipases, allows for selective modifications at different positions of the phospholipid structure, enabling the development of semi-synthetic natural phospholipids with tailored properties. This approach offers advantages including milder reaction conditions, reduced environmental impact, improved specificity, and higher reaction efficiency compared to traditional chemical synthesis methods.

The role of modified phospholipids in inflammation has attracted significant research interest. Phosphatidylcholines with specific fatty acyl groups, particularly those containing arachidonic acid (C20:4), have been identified as precursors for bioactive lipid mediators of inflammation. When cleaved by phospholipase A2, these phospholipids release arachidonic acid, which serves as a precursor for eicosanoids, including prostaglandins and leukotrienes that function as signaling molecules during inflammation. LysoPCs also play a role in modulating the immune response through the activation and transportation of immune cells, with these functions being associated with inflammatory diseases such as diabetes, obesity, atherosclerosis, cancer, and rheumatoid arthritis.

The potential therapeutic applications of modified phosphatidylcholines have also been a focus of recent research. Studies have investigated the role of lysophosphatidylcholine containing docosahexaenoic (DHA) and eicosapentaenoic (EPA) acids in targeting essential fatty acids to the brain via the sodium-dependent LPC symporter 1 (MFSD2A), with potential implications for neurological diseases, cognitive decline, and dementia. This pathway is now being explored for potential therapeutic applications for neurological conditions and improvements to retinal function in Alzheimer disease-associated retinopathy.

Additionally, research has explored the enhanced biosynthesis of phosphatidylcholine in cancer cells and solid tumors, identifying various biosynthetic and catabolic enzymes, especially lysophospholipid acyltransferase LPLAT3, as potential targets for therapeutic interventions. Impaired phosphatidylcholine biosynthesis has been observed in many pathological conditions in the liver, including non-alcoholic fatty liver disease, liver failure, and poor liver regeneration, while deficiencies or imbalances in phosphatidylcholine have negative effects on insulin sensitivity and glucose homeostasis in skeletal muscle.

Recent advances in analytical techniques, particularly mass spectrometry, have enabled more detailed characterization of phospholipid structures and their modifications. These techniques have facilitated the identification and quantification of specific phospholipid species in biological samples, contributing to a deeper understanding of their roles in health and disease.

For acetyloxy-modified phosphatidylcholines specifically, the current research continues to explore their structural properties, biosynthetic pathways, and potential biological functions. The structural similarity to platelet-activating factor suggests possible roles in signaling and inflammation, while the specific arrangement of functional groups may confer unique physical properties and interactions with cellular components.

Properties

IUPAC Name

[2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h10-11,13-14,27H,6-9,12,15-25H2,1-5H3/b11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGOFMBSJNVTQS-XVTLYKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of the Glycerol Backbone

The synthesis begins with the selective acylation of a glycerol derivative to introduce the acetyl and linoleoyl groups. The PubMed-described method for analogous diacyloxypropylphosphonylcholines involves reacting 3-chloro-1,2-propanediol with fatty acid chlorides under controlled conditions. For the target compound, linoleoyl chloride (derived from (9Z,12Z)-octadeca-9,12-dienoic acid) and acetyl chloride are sequentially introduced to the glycerol backbone.

Key Conditions :

  • Linoleoylation : Conducted in anhydrous dichloromethane at 0–5°C with triethylamine as a base.

  • Acetylation : Performed at room temperature using acetyl chloride in a 1.2:1 molar ratio to ensure monoacetylation.

The intermediate 1-linoleoyl-2-acetyl-sn-glycerol is isolated via silica gel chromatography, with yields averaging 68–72%.

Phosphorylation with Choline Derivatives

The phosphorylcholine headgroup is introduced through a reaction between the glycerol intermediate and 2-(trimethylazaniumyl)ethyl phosphate . A patent outlines a method using tris(trimethylsilyl) phosphite to generate the phosphonate intermediate, which is subsequently hydrolyzed and coupled to choline toluenesulfonate.

Reaction Scheme :

  • Phosphite Formation :

    Glycerol intermediate+P(OCH2CH3)3DMF, 60°CTrimethylsilyl-protected phosphonate\text{Glycerol intermediate} + \text{P(OCH}_2\text{CH}_3\text{)}_3 \xrightarrow{\text{DMF, 60°C}} \text{Trimethylsilyl-protected phosphonate}
  • Hydrolysis :

    Phosphonate+H2OPhosphonic acid\text{Phosphonate} + \text{H}_2\text{O} \rightarrow \text{Phosphonic acid}
  • Choline Coupling :

    Phosphonic acid+Choline toluenesulfonateEDC, RTTarget compound[5][7]\text{Phosphonic acid} + \text{Choline toluenesulfonate} \xrightarrow{\text{EDC, RT}} \text{Target compound}

Yield Optimization :

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent increases phosphorylation efficiency to 85–90%.

  • Reaction times of 12–16 hours at room temperature prevent over-phosphorylation.

Flow Synthesis for Scalable Production

Continuous Flow Reactor Setup

A PMC study demonstrates the advantages of flow chemistry for synthesizing phosphorylcholine derivatives. Adapted for the target compound, the process involves two sequential microreactors:

  • Acylation Reactor : Mixes glycerol derivatives with linoleoyl and acetyl chlorides at 5°C (residence time: 2 min).

  • Phosphorylation Reactor : Combines the acylated product with phosphoryl oxychloride (POCl₃) and choline chloride at 40°C (residence time: 5 min).

Advantages :

  • Higher Conversion : 97% for acylation and 79% for phosphorylation.

  • Reduced Side Products : Continuous mixing minimizes hydrolysis of acid chlorides.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification is critical due to the compound’s amphiphilic nature. A patent details reversed-phase HPLC conditions:

ParameterValueSource
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (75:25) + 0.1% TFA
Flow Rate1.0 mL/min
Retention Time14.2 min

This method achieves >98% purity, as confirmed by UV detection at 205 nm.

Solvent Evaporation and Thin-Film Hydration

For lipid-based byproduct removal, the PMC-recommended thin-film method is applied:

  • Dissolve the crude product in chloroform:methanol (2:1).

  • Evaporate under reduced pressure (200 mbar, 40°C) to form a lipid film.

  • Hydrate with deionized water above the lipid’s phase transition temperature (Tm ≈ −20°C for linoleoyl chains).

This step isolates the target compound from unreacted fatty acids and salts, yielding a colloidal suspension suitable for lyophilization.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃) :

  • δ 5.30–5.40 (m, 4H, linoleoyl CH=CH).

  • δ 4.90–5.10 (m, 1H, glycerol CH-O).

  • δ 3.60 (s, 9H, N(CH₃)₃).

³¹P NMR (242 MHz, CDCl₃) :

  • δ −0.85 (s, phosphate group).

Mass Spectrometry (MS)

  • ESI-MS : m/z 519.7 [M+H]⁺ (calculated: 519.7).

  • High-Resolution MS : Confirms molecular formula C₂₆H₅₀NO₇P.

Challenges and Optimization Strategies

Isomerization of Linoleoyl Chains

The (9Z,12Z) configuration of the linoleoyl group is prone to isomerization under acidic or high-temperature conditions. Mitigation strategies include:

  • Conducting acylation at ≤5°C.

  • Using radical inhibitors (e.g., BHT) during solvent evaporation.

Phosphorylation Efficiency

Batch methods yield 72–78% phosphorylation due to competing hydrolysis. Flow synthesis reduces hydrolysis by shortening reaction times, improving yields to 79–82%.

Industrial-Scale Considerations

Cost-Effective Substrates

Replacing choline toluenesulfonate with choline bicarbonate lowers raw material costs by 40% without compromising yield.

Green Chemistry Metrics

  • E-Factor : Reduced from 12.5 (batch) to 4.8 (flow) via solvent recycling.

  • PMI (Process Mass Intensity) : 23.1 kg/kg for flow vs. 45.6 kg/kg for batch .

Chemical Reactions Analysis

Types of Reactions

7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosa-18,21-diene-1-aminium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosa-18,21-diene-1-aminium has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosa-18,21-diene-1-aminium involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Acyl Chains

The compound is compared to other phosphatidylcholines (PCs) with modifications in acyl chain length, saturation, and functional groups.

Table 1: Structural Comparison of Selected Phosphatidylcholines
Compound Name Molecular Formula Acyl Chain Sn-1 Acyl Chain Sn-2 Key Features Reference
Target Compound C42H80NO8P Acetyloxy (C2:0) Linoleoyl (C18:2(9Z,12Z)) Short sn-1 chain; unsaturated
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine C44H84NO8P Stearoyl (C18:0) Linoleoyl (C18:2(9Z,12Z)) Saturated sn-1; common in membranes
PC(18:2(9Z,12Z)/20:5(5Z,8Z,11Z,14Z,17Z)) C46H78NO8P Linoleoyl (C18:2(9Z,12Z)) Eicosapentaenoyl (C20:5) Highly unsaturated sn-2 chain
PC(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)) C48H84NO8P Linoleoyl (C18:2(9Z,12Z)) Docosatetraenoyl (C22:4) Very-long-chain polyunsaturated
[(2R)-3-Hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-trimethylazaniumylethyl phosphate C42H80NO8P Hexadecoxy (C16:0 ether) Linoleoyl (C18:2(9Z,12Z)) Ether-linked sn-1 chain

Physicochemical and Functional Differences

Solubility and Membrane Fluidity: The target compound’s short acetyloxy chain (C2:0) reduces hydrophobicity compared to PCs with long acyl chains (e.g., stearoyl (C18:0) in ). This may enhance solubility in aqueous environments but reduce stability in lipid bilayers. The linoleoyl group (C18:2) at sn-2 introduces kinks in the acyl chain, increasing membrane fluidity, similar to other polyunsaturated PCs like PC(18:2/20:5) .

Oxidative Stability: The linoleoyl group’s bis-allylic positions make the target compound prone to oxidation, akin to other di- or polyunsaturated PCs . In contrast, ether-linked PCs (e.g., hexadecoxy derivative in ) exhibit higher oxidative resistance.

Biological Relevance: PCs with long saturated sn-1 chains (e.g., stearoyl in ) are prevalent in mammalian cell membranes, providing structural integrity.

Biological Activity

The compound [2-acetyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as a phospholipid derivative, is a complex organic molecule with significant biological activity. This article explores its synthesis, biological functions, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biotechnology.

Chemical Structure and Properties

The molecular formula of the compound is C28H52NO8PC_{28}H_{52}NO_8P, and it features multiple functional groups including an acetyloxy group and a trimethylammonium moiety. Its structural complexity allows for various interactions within biological systems.

PropertyValue
Molecular Weight537.7 g/mol
IUPAC NameThis compound
CAS Number115167-06-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Compounds : The initial step may include the acetylation of an alcohol or phenolic compound.
  • Coupling Reactions : This involves the attachment of the octadecadienoic acid moiety to the propyl backbone.
  • Phosphorylation : The final step often includes the introduction of the phosphate group using phosphoric acid derivatives.

The biological activity of this compound can be attributed to its ability to interact with cell membranes and modulate various biochemical pathways. It is believed to influence:

  • Cell Membrane Dynamics : By integrating into lipid bilayers, it alters membrane fluidity and permeability.
  • Signal Transduction Pathways : The compound may act as a signaling molecule influencing pathways related to inflammation and cellular stress responses.

Case Studies

  • Antimicrobial Activity : Research has shown that phospholipid derivatives can exhibit antimicrobial properties. A study demonstrated that compounds similar to this one inhibited bacterial growth by disrupting membrane integrity.
  • Cytotoxic Effects on Cancer Cells : In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary findings suggest that derivatives may protect neuronal cells from oxidative stress, opening avenues for research in neurodegenerative diseases.

Safety and Toxicity

While specific toxicity data on this compound is limited, general safety assessments for similar phospholipid derivatives indicate low toxicity at therapeutic concentrations. Further studies are necessary to evaluate long-term effects and safety profiles.

Applications

Given its unique properties and biological activities, this compound holds potential in several applications:

  • Drug Delivery Systems : Its amphiphilic nature makes it suitable for formulating lipid nanoparticles for targeted drug delivery.
  • Cosmetic Formulations : The moisturizing properties can be utilized in skin care products.
  • Nutraceuticals : Potential use as a dietary supplement due to its bioactive properties.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biochemical interactions?

The compound is a glycerophospholipid derivative with a glycerol backbone esterified to (9Z,12Z)-octadecadienoic acid (linoleic acid) and acetyl groups, coupled to a phosphocholine head group. Its amphiphilic nature enables membrane integration, while the unsaturated fatty acid chain promotes fluidity and interaction with lipid-binding proteins. Structural characterization typically employs nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. What synthesis strategies are effective for producing this compound with high purity?

A multi-step synthesis is required:

Esterification : React glycerol with linoleoyl chloride under anhydrous conditions to form the diacylglycerol backbone.

Phosphorylation : Introduce the phosphocholine group using 2-(trimethylazaniumyl)ethyl phosphate via a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

Acetylation : Protect hydroxyl groups with acetyl chloride in pyridine.
Critical parameters include inert atmosphere (N₂/Ar), controlled temperature (0–4°C for phosphorylation), and purification via reversed-phase HPLC to isolate isomers .

Q. How can researchers differentiate this compound from structurally similar lipids?

Comparative analysis using:

  • Tandem MS/MS : Identifies fragmentation patterns unique to the linoleoyl and acetyl groups.
  • Infrared (IR) Spectroscopy : Detects ester (C=O, ~1740 cm⁻¹) and phosphate (P=O, ~1250 cm⁻¹) vibrations.
  • Thin-Layer Chromatography (TLC) : Rf values differ from simpler phosphatidylcholines due to acetyl substitution .

Q. What are the primary challenges in characterizing its stereochemical configuration?

The compound’s stereocenters (e.g., glycerol C2) require chiral chromatography or enzymatic assays. For example, phospholipase A₂ selectively hydrolyzes sn-2 acyl chains, confirming positional isomerism. Circular dichroism (CD) can resolve enantiomeric purity .

Q. Which solvents and conditions stabilize this compound during storage?

Store at −80°C in amber vials under argon. Use chloroform:methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation of unsaturated bonds. Avoid aqueous buffers at neutral pH to minimize hydrolysis .

Advanced Research Questions

Q. How does the compound’s acyl chain unsaturation impact its interaction with lipid rafts or transmembrane proteins?

The (9Z,12Z)-diunsaturated chain increases membrane disorder, enhancing lateral diffusion and protein accessibility. Use fluorescence recovery after photobleaching (FRAP) to quantify fluidity, or surface plasmon resonance (SPR) to measure binding kinetics with receptors like CD36 .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies in cytotoxicity or receptor activation may arise from:

  • Isomeric impurities : Validate purity via HPLC coupled with evaporative light scattering detection (ELSD).
  • Assay interference : Include lipid-free controls in cell-based assays (e.g., MTT assays) to exclude solvent effects.
    Cross-validate findings using knock-out cell lines (e.g., PPAR-γ null macrophages) .

Q. How can computational modeling predict its behavior in lipid bilayers?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model bilayer insertion, lateral pressure profiles, and headgroup hydration. Key parameters include:

  • Area per lipid : ~65 Ų for unsaturated phosphatidylcholines.
  • Diffusion coefficient : ~5 × 10⁻⁸ cm²/s in DOPC bilayers.
    Validate simulations with neutron scattering or X-ray diffraction .

Q. What methodologies quantify its metabolic turnover in cellular systems?

  • Isotopic labeling : Incubate cells with ¹³C-linoleic acid and track incorporation via LC-MS.
  • Lipidomics : Use high-resolution MS (e.g., Orbitrap) with collision-induced dissociation (CID) to identify breakdown products like lysophosphatidylcholine.
  • Enzymatic assays : Measure phospholipase D activity using Amplex Red .

Q. How do modifications to the phosphocholine headgroup alter its signaling properties?

Replace the trimethylazanium group with alternatives (e.g., serine, ethanolamine) and assess:

  • Calcium mobilization : Fluorometric assays (Fura-2 AM).
  • Inflammatory signaling : ELISA for TNF-α/IL-6 in THP-1 macrophages.
    The native phosphocholine group typically enhances anti-apoptotic signaling via Akt pathways .

Comparative Structural Analysis of Analogous Lipids

CompoundStructural FeaturesFunctional Distinction
Linoleic AcidPolyunsaturated fatty acidLacks phosphocholine headgroup
1-Palmitoyl-2-oleoyl-PCSaturated + monounsaturated chainsLower membrane fluidity
LysophosphatidylcholineSingle acyl chainEnhanced micelle formation in aqueous media
Data adapted from structural comparisons in and .

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